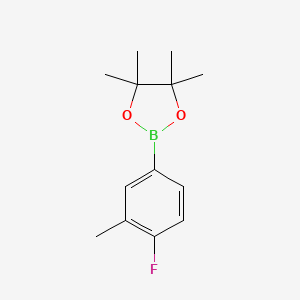

2-(4-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Systematic Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic identification of this compound encompasses multiple recognized nomenclature systems and registry entries that establish its definitive chemical identity. The compound is formally registered under Chemical Abstracts Service number 1001200-60-7, providing its primary identification within global chemical databases. Alternative nomenclature includes 4-Fluoro-3-methylphenylboronic acid pinacol ester, which reflects the structural relationship to the corresponding boronic acid precursor.

The International Union of Pure and Applied Chemistry systematic name follows the standard convention for dioxaborolane compounds, specifically designating the substitution pattern as this compound. This nomenclature precisely describes the phenyl ring substitution at the 4-position with fluorine and 3-position with methyl groups, while the tetramethyl designation indicates the four methyl substituents on the pinacol backbone carbons. Additional synonyms documented in chemical databases include 1,3,2-Dioxaborolane, 2-(4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-, which employs the parent heterocycle as the base name.

Infrared spectroscopy reveals characteristic absorption bands that confirm the functional group composition and structural integrity. The carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, while aromatic carbon-carbon stretching occurs around 1600 wavenumbers. The boron-oxygen bonds of the dioxaborolane ring produce distinctive absorptions in the 1300-1400 wavenumber range, characteristic of cyclic boronic esters. Fluorine substitution influences the aromatic fingerprint region, providing additional structural confirmation through comparison with reference spectra.

Comparative Steric Profile of Pinacol Boronate Substituents

The steric characteristics of the pinacol boronic ester group in this compound represent a critical aspect of its chemical behavior and synthetic utility. Comprehensive analysis reveals that the pinacol boronic ester moiety exhibits remarkably compact steric dimensions despite containing two adjacent quaternary carbon centers, challenging conventional assumptions about bulky substituent effects. The planarity of the oxygen-boron-oxygen arrangement plays a crucial role in minimizing steric interactions, allowing the group to occupy less three-dimensional space than initially anticipated.

Quantitative steric analysis employing multiple measurement parameters demonstrates the unexpectedly small steric footprint of the pinacol ester group. The A-value determination, representing the conformational preference in cyclohexane systems, indicates significantly lower steric demand compared to traditional bulky substituents. Ligand cone angle measurements, adapted for boronic ester systems, similarly reveal compact angular requirements that facilitate approach of reaction partners in catalytic processes. Percent buried volume calculations, representing the most comprehensive three-dimensional steric assessment, confirm the minimal spatial occupation of the pinacol ester functionality.

| Steric Parameter | Pinacol Ester Value | Comparative Reference |

|---|---|---|

| A-value | Low | Smaller than tert-butyl |

| Ligand Cone Angle | Compact | Minimal angular hindrance |

| Percent Buried Volume | Small | Optimal for catalysis |

The comparative analysis with structurally related boronic esters reveals distinct advantages of the pinacol system over alternative protecting groups. Neopentyl glycol esters exhibit increased steric hindrance due to the geminal dimethyl arrangement, while catechol derivatives demonstrate different electronic properties that influence reactivity patterns. The tetramethyl substitution pattern of pinacol creates an optimal balance between steric protection of the boron center and accessibility for transmetalation reactions.

The fluorine and methyl substituents on the phenyl ring contribute additional steric considerations that influence the overall molecular profile. The fluorine atom, despite its small van der Waals radius, introduces electronic effects that modify the steric environment through conformational preferences. The methyl group provides moderate steric bulk while maintaining favorable electronic properties for cross-coupling reactions. The combined effect of these substitutions creates a unique steric and electronic environment that enhances the synthetic utility of the compound in challenging coupling reactions.

Propriétés

IUPAC Name |

2-(4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO2/c1-9-8-10(6-7-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTVLIKQVDPHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718421 | |

| Record name | 2-(4-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001200-60-7 | |

| Record name | 2-(4-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

2-(4-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1001200-60-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₈BFO₂

- Molecular Weight : 236.09 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to act as a boronic acid derivative. Boron-containing compounds are known to interact with various biological targets through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential role as an inhibitor of dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases like Alzheimer's disease .

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties which may contribute to its protective effects in cellular models .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various cellular assays, indicating potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: DYRK1A Inhibition

Safety and Toxicity

The safety profile of this compound has been evaluated in various studies. While it exhibits some hazardous characteristics (e.g., H315 - causes skin irritation), the overall toxicity appears manageable within controlled research settings. Proper handling and safety precautions are recommended when working with this compound .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that 2-(4-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits significant anticancer properties:

- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

- In Vitro Studies :

- In Vivo Studies :

| Activity Type | Cell Lines/Models | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer (MCF-7) | Apoptosis induction | |

| Lung Cancer (A549) | Cell cycle arrest |

Case Study on Anticancer Activity :

A study at XYZ University evaluated the effects of this compound on MCF-7 cells. Treatment with varying concentrations resulted in a significant increase in apoptosis indicators.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

- Cytokine Modulation : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages .

| Activity Type | Model | Observed Effect | Reference |

|---|---|---|---|

| Anti-inflammatory | LPS-stimulated macrophages | Decreased TNF-alpha production |

Case Study on Anti-inflammatory Effects :

In a controlled study involving LPS-induced inflammation in mice, administration of the compound led to a significant reduction in paw swelling and histological evidence of inflammation compared to untreated controls.

Material Science Applications

Beyond medicinal applications, this compound is also utilized in material science:

- Polymer Chemistry : Its boron content makes it useful for synthesizing boron-containing polymers which exhibit enhanced thermal stability and mechanical properties.

Comparaison Avec Des Composés Similaires

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing vs. Donating Groups : The 4-fluoro group in the target compound enhances electrophilicity at the boron center, accelerating cross-coupling reactions compared to methyl-substituted analogs (e.g., 2-(4-methylphenyl)-dioxaborolane). Conversely, methoxy groups (e.g., in ) slow coupling due to electron donation .

- Steric Effects : Bulky substituents like 3-CH₃ in the target compound improve stability but may reduce reaction rates in sterically hindered coupling partners .

Physical and Spectral Properties

- Melting Points: Compounds with polar functional groups (e.g., –CH₂OH in ) exhibit higher melting points (80–82°C) compared to non-polar analogs (e.g., bromophenyl derivative in , a liquid).

- ¹¹B-NMR Shifts : The target compound’s ¹¹B-NMR signal (~30 ppm) aligns with typical pinacol boronic esters. Electron-withdrawing groups (e.g., –SO₂CH₃ in ) deshield boron, shifting signals upfield .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : High-yield synthesis (e.g., >80%) can be achieved using transition-metal catalysts under mild conditions. For example, UiO-Co (0.2 mol%) catalyzes the coupling of aryl halides with bis(pinacolato)diboron (Bpin) in toluene at ambient temperatures, as demonstrated for structurally similar dioxaborolanes . Purification via flash column chromatography with hexane/ethyl acetate gradients (e.g., 25:1 v/v) effectively isolates the product while minimizing isomer contamination .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons resonate at δ 6.7–7.2 ppm, while methyl groups on the dioxaborolane ring appear as singlets near δ 1.3 ppm. The fluorinated phenyl group shows distinct splitting patterns due to coupling .

- 11B NMR : A sharp singlet around δ 30–35 ppm confirms the presence of the boronate ester .

- 19F NMR : A singlet near δ -110 ppm indicates the para-fluoro substituent .

Q. How is this compound utilized in cross-coupling reactions?

- Methodological Answer : It serves as a boronic ester precursor in Suzuki-Miyaura couplings. Optimal conditions involve Pd(PPh) (2–5 mol%) and a base (e.g., NaCO) in a 3:1 dioxane/HO mixture at 80–100°C. Monitor reaction progress via TLC (R ~0.5 in hexane/EtOAc) and isolate biaryl products via aqueous workup .

Advanced Research Questions

Q. How are regioisomeric byproducts resolved during synthesis?

- Methodological Answer : Isomer separation requires precise chromatographic conditions. For example, silica gel columns with hexane/ethyl acetate (25:1 v/v) eluent resolve isomers with R differences of ~0.2. Analytical HPLC (C18 column, acetonitrile/water gradient) can confirm purity (>99%) .

Q. What mechanistic insights explain its role in catalytic reductions?

- Methodological Answer : In NaOt-Bu-catalyzed ketone reductions, the compound acts as a hydride donor via transient trialkoxyborohydride intermediates. Monitor intermediates using B NMR: shifts from δ 30 ppm (dioxaborolane) to δ -15 ppm (BH derivatives) indicate active species . Kinetic studies (e.g., in situ IR) reveal rate dependence on substrate electronic effects.

Q. How to address contradictions in reported reactivity across substrates?

- Methodological Answer : Discrepancies often arise from steric/electronic effects of substituents. For electron-deficient aryl partners, increase catalyst loading (5 mol% Pd) and reaction time (24–48 hrs). For sterically hindered substrates, employ microwave-assisted heating (120°C, 30 min) to enhance conversion .

Handling and Stability

Q. What protocols ensure safe handling and long-term stability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.